An In-depth Technical Guide to 4-Chloro-2-methyl-1-(trifluoromethyl)benzene for Advanced Research Applications
An In-depth Technical Guide to 4-Chloro-2-methyl-1-(trifluoromethyl)benzene for Advanced Research Applications
Executive Summary
This technical guide provides a comprehensive overview of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene (CAS No. 97399-46-7), a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical research sectors. The unique substitution pattern of the benzene ring—featuring a chloro group, a methyl group, and a trifluoromethyl group—imparts a distinct combination of steric and electronic properties. These characteristics make it a valuable and versatile intermediate for the synthesis of complex molecular architectures. This document details the compound's physicochemical properties, spectroscopic signatures, reactivity profile, and established safety protocols. Particular emphasis is placed on its application as a building block in drug discovery, leveraging the known benefits of trifluoromethyl and chloro moieties in modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.
Identification and Molecular Structure
Correctly identifying a chemical entity is the foundation of sound scientific research. 4-Chloro-2-methyl-1-(trifluoromethyl)benzene is known by several synonyms, and its structural arrangement is key to its reactivity and utility.
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IUPAC Name: 1-Chloro-2-methyl-4-(trifluoromethyl)benzene[1]
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Synonyms: 4-Chloro-3-methylbenzotrifluoride, 2-Chloro-5-trifluoromethyltoluene[1]
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CAS Number: 97399-46-7[1]
Caption: Molecular structure of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene.
Physicochemical and Spectroscopic Properties
The physical properties of a compound govern its behavior in various solvents and reaction conditions. The following data, primarily computed, provides a baseline for experimental design.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 194.58 g/mol | [1] |
| Monoisotopic Mass | 194.0110124 Da | [1] |
| XLogP3 | 3.8 | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Heavy Atom Count | 13 | [1] |
| Complexity | 155 |[1] |
Spectroscopic Profile (Expected)
For a researcher, empirical verification of a compound's identity is paramount. The expected spectroscopic data for 4-Chloro-2-methyl-1-(trifluoromethyl)benzene are as follows:
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¹H NMR: The spectrum should show distinct signals in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the three protons on the benzene ring, with coupling patterns dictated by their positions relative to each other. A singlet corresponding to the three protons of the methyl (-CH₃) group would be expected in the upfield region (approx. 2.2-2.5 ppm).
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¹³C NMR: The spectrum will display eight unique carbon signals: five for the aromatic carbons (three protonated, two substituted) and one each for the methyl carbon, the trifluoromethyl carbon (likely a quartet due to C-F coupling), and the carbon attached to the chlorine.
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¹⁹F NMR: A strong singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for aromatic C-H stretching, C=C ring stretching, C-Cl stretching, and strong C-F stretching vibrations associated with the trifluoromethyl group.
Synthesis and Reactivity Profile
General Synthetic Approach
While multiple proprietary synthesis routes exist, a plausible and illustrative pathway can be conceptualized based on established aromatic chemistry. The synthesis often involves a multi-step process starting from a less substituted benzene derivative, where functional groups are introduced sequentially. The choice of reaction sequence is critical to ensure correct regiochemistry, guided by the directing effects of the substituents.
Caption: Conceptual workflow for the synthesis of functionalized aromatics.
Reactivity and Mechanistic Considerations
The chemical behavior of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene is dictated by the interplay of its three substituents:
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Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group due to the high electronegativity of fluorine. It deactivates the aromatic ring towards electrophilic aromatic substitution and acts as a meta-director. Its presence significantly increases the acidity of ortho-protons.[3]
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Methyl Group (-CH₃): This is a weak electron-donating group that activates the ring towards electrophilic substitution and is an ortho, para-director.
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Chloro Group (-Cl): This substituent has competing effects. It is electron-withdrawing via induction but electron-donating via resonance. Overall, it deactivates the ring but is an ortho, para-director.
The combined effect makes the molecule's reactivity nuanced. The positions ortho to the methyl group and ortho to the chloro group are the most likely sites for further electrophilic substitution, with the final regioselectivity depending on the specific reaction conditions and the nature of the electrophile. The strong deactivation by the -CF₃ group makes reactions like Friedel-Crafts challenging.
Applications in Drug Discovery and Development
The inclusion of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, and 4-Chloro-2-methyl-1-(trifluoromethyl)benzene serves as a prime example of a valuable building block.[4][5]
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Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes.[5] Incorporating this group can block metabolic hotspots on a drug candidate, thereby increasing its biological half-life and improving its pharmacokinetic profile.[5]
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Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule.[4][5] This property is crucial for enhancing a drug's ability to cross cell membranes and reach its biological target. This can lead to improved absorption and distribution.
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Modulation of Acidity/Basicity: As a strong electron-withdrawing group, the -CF₃ group can lower the pKa of nearby acidic or basic functional groups. This fine-tuning of electronic properties can be critical for optimizing a drug's binding affinity to its target receptor or enzyme.
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Versatile Chemical Handle: The chloro- and methyl- groups provide reactive sites for further synthetic transformations. The chlorine can be displaced via nucleophilic aromatic substitution under certain conditions or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The methyl group can be functionalized, for example, via free-radical bromination to introduce a benzylic bromide handle. This versatility allows chemists to readily incorporate this trifluoromethylated scaffold into a larger, more complex molecule.[6]
Chlorine-containing molecules represent a significant portion of FDA-approved drugs, valued for their ability to form specific halogen bonds and modulate molecular conformation.[7] The combination of both chloro and trifluoromethyl groups makes this compound a privileged scaffold for generating new chemical entities.
Safety, Handling, and Storage
Disclaimer: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Working with halogenated and trifluoromethylated aromatic compounds requires strict adherence to safety protocols to minimize exposure and risk.
Caption: A generalized workflow for the safe handling of chemical intermediates.
Recommended Handling Protocol
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Engineering Controls: All manipulations should be performed within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors.[8][9]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8][9]
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Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-retardant lab coat. Ensure gloves are inspected before use.[9]
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Respiratory Protection: If exposure limits are likely to be exceeded, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[10]
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Handling Procedures: Avoid contact with skin, eyes, and clothing.[8] Prevent the formation of aerosols. Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[11]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Store away from incompatible materials such as strong oxidizing agents.
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First Aid Measures:
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Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[8]
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Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[9]
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Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[10]
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Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]
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Conclusion
4-Chloro-2-methyl-1-(trifluoromethyl)benzene is more than just a collection of atoms; it is a strategically designed chemical tool. Its properties, derived from a unique combination of functional groups, make it an enabling building block for researchers in medicinal chemistry and materials science. Understanding its reactivity, handling requirements, and the rationale behind its utility is essential for leveraging its full potential in the development of next-generation pharmaceuticals and other advanced materials.
References
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